molecular formula C10H8ClN3 B14556962 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine CAS No. 62230-42-6

3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine

Cat. No.: B14556962
CAS No.: 62230-42-6
M. Wt: 205.64 g/mol
InChI Key: JBUBJXKNPUIZDF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine is a heterocyclic aromatic compound that contains a triazine ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired triazine compound in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-triazine: Lacks the methyl group, which may affect its reactivity and applications.

    6-Methyl-1,2,4-triazine:

    4-Chlorophenyl-1,2,4-triazine: Similar structure but without the methyl group, leading to different chemical behavior.

Uniqueness

3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine is unique due to the presence of both the 4-chlorophenyl and methyl groups, which confer specific chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

62230-42-6

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-methyl-1,2,4-triazine

InChI

InChI=1S/C10H8ClN3/c1-7-6-12-10(14-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3

InChI Key

JBUBJXKNPUIZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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